molecular formula C8H4ClF2N B2632985 4-(Chloromethyl)-3,5-difluorobenzonitrile CAS No. 1698717-20-2

4-(Chloromethyl)-3,5-difluorobenzonitrile

Cat. No.: B2632985
CAS No.: 1698717-20-2
M. Wt: 187.57
InChI Key: VQFOCDNQUGLDLU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H4ClF2N and its molecular weight is 187.57. The purity is usually 95%.
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Scientific Research Applications

Halogen-Exchange Reactions

One key method in the synthesis of fluorinated compounds involves halogen-exchange reactions, where 4-(chloromethyl)-3,5-difluorobenzonitrile can potentially serve as an intermediate. This approach is exemplified in the preparation of 3,4-difluorobenzonitrile through a reaction between 3,4-dichlorobenzonitrile and potassium fluoride, facilitated by tetraphenylphosphonium bromide in dimethylimidazolidine. This process suggests a pathway where chloro-fluoro substitution plays a critical role, highlighting the utility of chloromethylated precursors in synthesizing fluorinated aromatic nitriles (Suzuki & Kimura, 1992).

Synthesis of Fluorinated Aromatic Compounds

The synthesis of 3,4-difluorobenzonitrile, an important intermediate for selective herbicides such as cyhalofop butyl, demonstrates the relevance of difluorobenzonitrile derivatives in agricultural chemistry. A process involving 3,4-dichlorobenzoyl chloride through steps of amidation, dehydration, and fluorination underscores the role of difluorinated intermediates in producing agrochemicals, suggesting potential applications of this compound in similar synthetic pathways (Cheng, 2006).

Photoacoustic Spectroscopy Studies

In the realm of spectroscopy, the study of electronic transitions in difluorobenzonitrile isomers, including 3,5-difluorobenzonitrile, offers insights into their photophysical properties. The application of photoacoustic spectroscopy to these compounds reveals details about π-π* transitions, contributing to a better understanding of their electronic structures and behaviors. This research opens avenues for using this compound in studies related to material sciences and photophysical analysis (Ramu, Rao, & Santhamma, 1993).

Fluorination Techniques

A novel method for synthesizing 3,4-difluorobenzonitrile through stepwise fluorination of 3,4-dichlorobenzonitrile has been reported, showcasing improved yields and effective control over side reactions. This technique emphasizes the importance of chloromethylated precursors for the efficient introduction of fluorine atoms into aromatic systems, providing a basis for the potential use of this compound in developing new fluorination strategies (Zhang, 2012).

Properties

IUPAC Name

4-(chloromethyl)-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFOCDNQUGLDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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